N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide
Description
N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 3,4-difluorophenyl group and a methanesulfonamide moiety. Methanesulfonamide is a common pharmacophore in agrochemicals and pharmaceuticals, often associated with enzyme inhibition (e.g., carbonic anhydrase) or pesticidal activity.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N5O2S/c1-19(17,18)12-5-9-13-14-15-16(9)6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNUQKCGHRLMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the tetrazole intermediate.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonamide moiety, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring and difluorophenyl group may interact with enzymes or receptors, modulating their activity. The methanesulfonamide moiety can enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related sulfonamide derivatives documented in pesticide chemistry. Below is an analysis based on the provided evidence and structural analogs:
Structural and Functional Group Analysis
Key Observations
Tetrazole vs. Pyrazole/Sulfenamide: The target compound’s tetrazole ring distinguishes it from fenpyroximate (pyrazole) and dichlofluanid (sulfenamide).
Fluorine Substitution: The 3,4-difluorophenyl group in the target compound may improve lipid membrane penetration compared to non-fluorinated analogs like fenpyroximate. This aligns with trends in agrochemical design, where fluorine enhances bioavailability .
Sulfonamide vs. Sulfenamide : Methanesulfonamide in the target compound differs from dichlofluanid’s sulfenamide. Sulfonamides are generally more stable and less prone to hydrolysis, suggesting longer field efficacy .
Data Tables
Physicochemical Properties (Hypothetical Comparison)
Research Findings
- Tolylfluanid and Dichlofluanid : These compounds act as multisite fungicides, targeting fungal cell membranes and enzymes. Their sulfonamide/sulfenamide groups facilitate binding to thiol-containing proteins .
- Fenpyroximate : A mitochondrial electron transport inhibitor (METI) acaricide, leveraging its pyrazole core for arthropod-specific toxicity .
- Target Compound : While its mechanism is unconfirmed, the tetrazole-sulfonamide scaffold may inhibit enzymes like carbonic anhydrase or proteases, common targets in pest control. Its difluorophenyl group could enhance binding to hydrophobic pockets in target proteins.
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that underline its pharmacological potential.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₂H₉F₂N₅O₂S₂
- Molecular Weight : 357.4 g/mol
- CAS Number : 921125-10-2
The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing tetrazole rings exhibit diverse biological activities, including:
- Antitumor Activity : Tetrazole derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on human cancer cells, demonstrating significant inhibition of cell proliferation .
- Antimicrobial Properties : Some studies highlight the antimicrobial activity of tetrazole derivatives, suggesting that this compound may also possess similar effects against bacterial strains .
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways. For example, tetrazole derivatives have been shown to inhibit BRAF(V600E) and EGFR pathways critical in tumor growth .
- Cell Cycle Arrest : Studies indicate that certain tetrazole compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Case Studies
Several case studies have investigated the biological effects of tetrazole derivatives:
Study 1: Antitumor Activity
A study assessed the cytotoxic effects of various tetrazole derivatives on MCF-7 (breast cancer) and MDA-MB-231 cell lines. Results indicated that this compound exhibited a dose-dependent inhibition of cell viability with IC50 values comparable to standard chemotherapeutic agents .
Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The compound showed significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves two primary steps:
Tetrazole Ring Formation : React 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions (e.g., HCl) to generate the 1-(3,4-difluorophenyl)-1H-tetrazole intermediate .
Methanesulfonamide Coupling : Treat the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group. For higher yields, use anhydrous solvents (e.g., DMF) and maintain temperatures between 0–5°C during coupling .
- Optimization : Adjust molar ratios (e.g., 1:1.2 for azide precursors) and monitor purity via TLC or HPLC.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions, particularly the fluorophenyl and tetrazole protons (δ 8.5–9.5 ppm for tetrazole protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. 331.3 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation to validate spatial arrangement of the tetrazole and sulfonamide groups .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
- Methodological Answer : The tetrazole ring acts as a hydrogen-bond acceptor, while the 3,4-difluorophenyl group engages in hydrophobic interactions with target proteins (e.g., enzymes or receptors). Computational docking studies suggest binding to allosteric sites, modulating pathways like inflammation or apoptosis. Validate via surface plasmon resonance (SPR) to measure binding affinity () .
Q. How do fluorine atoms influence the compound’s physicochemical and biological properties?
- Methodological Answer : Fluorine enhances metabolic stability (resistance to CYP450 oxidation) and lipophilicity (logP ~2.5), improving blood-brain barrier penetration. Compare analogs via:
- SAR Studies : Replace fluorine with Cl/H and assay activity (e.g., IC in enzyme inhibition) .
- Thermodynamic Solubility : Use shake-flask method in PBS (pH 7.4) to assess aqueous solubility (~50 µM) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, IC ~10–20 µM) .
- Anti-inflammatory : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s target binding affinity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with COX-2 or kinases) using GROMACS. Focus on fluorine’s role in stabilizing van der Waals contacts .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorophenyl vs. phenyl analogs to predict affinity improvements .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using Z-score transformations for IC values from disparate assays .
- Impurity Profiling : Quantify byproducts (e.g., hydroxylated derivatives) via LC-MS and correlate with reduced activity .
Q. How can stability challenges (e.g., hydrolytic degradation) be addressed during formulation?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions. Monitor degradation products via UPLC-QTOF .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
Q. What methodologies validate target engagement in vivo?
- Methodological Answer :
- PET Imaging : Synthesize a F-labeled analog and track biodistribution in rodent models .
- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., pSTAT3 levels in tumor tissues post-administration) .
Q. How can SAR studies balance fluorination with toxicity risks?
- Methodological Answer :
- Cytotoxicity Screening : Test fluorinated vs. non-fluorinated analogs in HEK293 cells (CC >50 µM desired) .
- Metabolite Identification : Use hepatocyte incubations + LC-MS/MS to detect defluorinated metabolites linked to hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
